

# Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Telacebec ditosylate	
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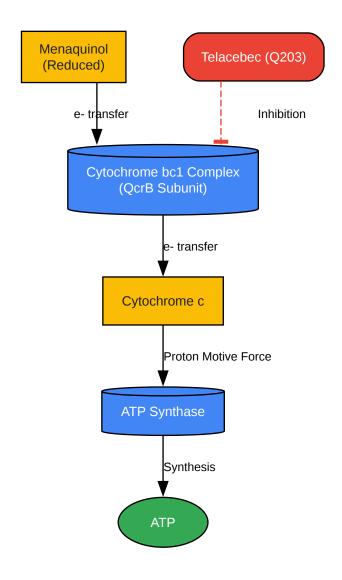
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for **Telacebec ditosylate** (formerly known as Q203), a first-in-class imidazopyridine amide compound under investigation for the treatment of tuberculosis (TB). Telacebec presents a promising therapeutic option due to its novel mechanism of action, potent activity against drugsensitive and drug-resistant strains of Mycobacterium tuberculosis, and a favorable preclinical safety profile.

## **Mechanism of Action**

**Telacebec ditosylate** exerts its bactericidal effect by targeting the energy metabolism of Mycobacterium tuberculosis. Specifically, it inhibits the QcrB subunit of the cytochrome bc1:aa3 complex (Complex III) in the electron transport chain.[1][2] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of intracellular adenosine triphosphate (ATP) and subsequent bacterial cell death.[2][3][4] A key advantage of this target is the absence of a known human homolog, suggesting a lower potential for on-target toxicity in humans.





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Figure 1: Telacebec's Mechanism of Action.

## **Preclinical Efficacy**

The efficacy of Telacebec has been demonstrated in both in vitro and in vivo preclinical models.

Telacebec exhibits potent activity against M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentrations (MIC) in the low nanomolar range.[3][5][6][7][8] Its potency is notably enhanced against intracellular mycobacteria within macrophages.[3]







Assay Type	M. tuberculosis Strain	MIC50 / MIC90	Reference
Broth Culture	H37Rv	2.7 nM (MIC50)	[3][5]
Intracellular (in macrophages)	H37Rv	0.28 nM	
Broth Culture	MDR and XDR Clinical Isolates	Low nanomolar range (MIC90 conserved)	[3][6][8]
Broth Culture	Isoniazid, Rifampicin, Fluoroquinolone resistant strains	3.0 to 7.4 nM	[3]

In established BALB/c mouse models of tuberculosis, Telacebec has demonstrated significant bactericidal activity at low doses.[6][8][9] It has shown efficacy as a monotherapy and in combination with other anti-TB agents.[1][9]



Animal Model	M. tuberculosis Strain	Dosage	Key Findings	Reference
BALB/c Mice	Not Specified	< 1 mg/kg	Efficacious in a mouse model of tuberculosis.	[6][7][8]
BALB/c Mice	H37Rv and HN878	Not Specified	Highly bactericidal in combination with a diarylquinoline (DARQ) and clofazimine. More effective against the HN878 strain.	[1][9][10]
Murine Model	M. ulcerans	10 mg/kg (in combination)	Sterilizing activity in combination regimens after 2 weeks of daily treatment.	[11]
Murine Model	M. ulcerans	Not Specified	High bactericidal activity as monotherapy.	[11]

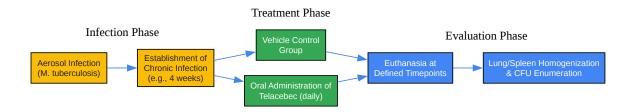
# **Experimental Protocols & Workflows**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The MIC of Telacebec against M. tuberculosis is typically determined using a broth microdilution method. A standardized inoculum of the mycobacterial strain is added to 96-well plates containing serial dilutions of Telacebec in a suitable culture medium (e.g., Middlebrook 7H9 broth). The plates are incubated at 37°C, and growth inhibition is assessed visually or by measuring optical density after a defined period. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.



The workflow for evaluating the in vivo efficacy of Telacebec typically follows the steps outlined below. BALB/c mice are the most commonly used strain for these studies.



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Figure 2: Workflow for In Vivo Efficacy Testing.

# **Preclinical Safety and Pharmacokinetics**

Preclinical studies, along with early-phase human trials, have provided initial insights into the safety and pharmacokinetic profile of Telacebec.

Pharmacokinetic studies in healthy human volunteers have shown that Telacebec is rapidly absorbed after oral administration.[12] Its exposure (AUC) is approximately dose-proportional. [12][13] A significant food effect has been observed, with a high-fat meal increasing plasma concentrations.[12][13][14]



Parameter	Value / Observation	Conditions	Reference
Tmax (Time to Cmax)	2.0 - 3.5 hours	Single oral dose (10- 800 mg), fasted	[12][13][14]
Tmax (Time to Cmax)	4.5 hours	With high-fat meal	[12][13][14]
Half-life (t1/2)	21.13 h to 150.79 h	Dose-dependent (100 mg to 800 mg)	[12]
Cmax	18.0 ng/mL to 276.0 ng/mL	Dose-dependent (10 mg to 800 mg)	[12]
Food Effect	Cmax increased ~3.9-fold	With high-fat meal vs.	[12][13][14]
Metabolism	High metabolic stability in human microsomes and hepatocytes. Low potential for drug-drug interactions via cytochrome P450 inhibition/induction.	In vitro studies	[3]

Preclinical assessments indicated a favorable safety profile for Telacebec, noting it was not cytotoxic and had a low risk for cardiotoxicity and genotoxicity.[15] These findings have been supported by Phase 1a and 1b clinical trials in healthy volunteers, where the drug was well-tolerated.



Study Type	Dosage	Key Safety Findings	Reference
Preclinical Toxicology	Not Specified	Low risk for cardiotoxicity and genotoxicity; not cytotoxic.	[15]
Phase 1a (Single Ascending Dose)	10 mg to 800 mg	Well-tolerated; no significant or serious adverse events reported. No abnormalities in ECG observed.	[12][13][14][16]
Phase 1b (Multiple Ascending Dose)	Up to 320 mg/day for 14 days	Favorable safety and tolerability.	[3][17]
Phase 2a (TB Patients)	100 mg, 200 mg, 300 mg	Safe and well- tolerated across all doses.	[18]

## Conclusion

The preclinical data for **Telacebec ditosylate** strongly support its continued development as a novel anti-tuberculosis agent. Its potent in vitro and in vivo efficacy against both drug-susceptible and resistant strains of M. tuberculosis, combined with a promising safety and pharmacokinetic profile, highlights its potential to be a valuable component of future TB treatment regimens. Further clinical investigation in combination with other agents is warranted to fully realize its therapeutic potential.

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- To cite this document: BenchChem. [Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610371#preclinical-data-on-telacebec-ditosylate-safety-and-efficacy]

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